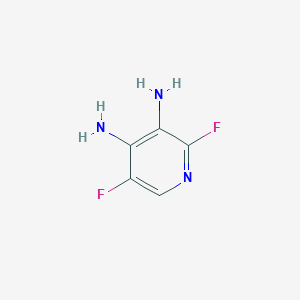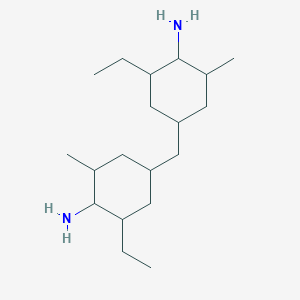
4,4'-Methylenebis(2-ethyl-6-methylcyclohexanamine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) is an organic compound that belongs to the class of alicyclic diamines. It is primarily used as a building block in the production of polyamides and epoxy resins. This compound is known for its high chemical resistance, transparency, and high glass transition temperatures, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) typically involves the reaction of 2-ethyl-6-methylcyclohexanone with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Condensation Reaction: 2-ethyl-6-methylcyclohexanone reacts with formaldehyde in the presence of a base to form an intermediate.
Ammonolysis: The intermediate is then treated with ammonia to yield 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of catalysts to enhance the reaction rate and yield. The final product is purified through distillation and crystallization to achieve the desired purity levels .
化学反応の分析
Types of Reactions
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and derivatives.
科学的研究の応用
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) has a wide range of applications in scientific research:
Chemistry: It is used as a curing agent for epoxy resins, which are essential in the production of adhesives, coatings, and composites.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
作用機序
The mechanism of action of 4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) involves its interaction with various molecular targets. The compound acts as a nucleophile, reacting with electrophilic centers in other molecules. This interaction leads to the formation of stable complexes, which can alter the properties and functions of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(2-methylcyclohexylamine): Similar in structure but lacks the ethyl groups.
4,4’-Methylenebis(2,6-diethylaniline): Contains additional ethyl groups on the aromatic ring.
Bis(4-amino-3-methylcyclohexyl)methane: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
4,4’-Methylenebis(2-ethyl-6-methylcyclohexanamine) is unique due to its specific combination of ethyl and methyl groups, which impart distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high chemical resistance and stability .
特性
分子式 |
C19H38N2 |
|---|---|
分子量 |
294.5 g/mol |
IUPAC名 |
4-[(4-amino-3-ethyl-5-methylcyclohexyl)methyl]-2-ethyl-6-methylcyclohexan-1-amine |
InChI |
InChI=1S/C19H38N2/c1-5-16-10-14(7-12(3)18(16)20)9-15-8-13(4)19(21)17(6-2)11-15/h12-19H,5-11,20-21H2,1-4H3 |
InChIキー |
OZTBUYKEBWNOKR-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(CC(C1N)C)CC2CC(C(C(C2)CC)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl3-thiabicyclo[3.1.0]hexane-6-carboxylate3,3-dioxide](/img/structure/B13135846.png)
![(5,10-Didodecyl-2-trimethylstannyl-[1]benzothiolo[7,6-g][1]benzothiol-7-yl)-trimethylstannane](/img/structure/B13135855.png)
![2-[4-Carboxy-6-(4-carboxypyridin-2-yl)pyridin-2-yl]-6-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid](/img/structure/B13135864.png)

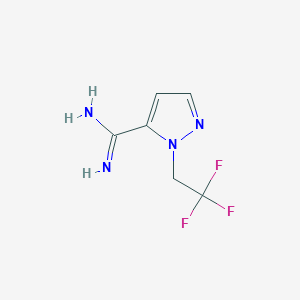

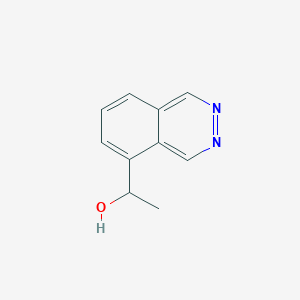

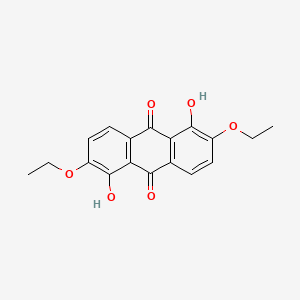
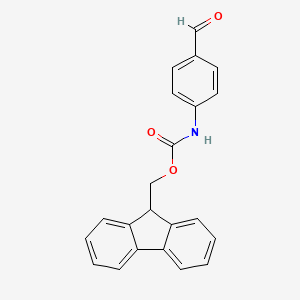
![8-Chloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13135915.png)
![N-[2-(1H-Imidazol-5-yl)ethyl][2,2'-bithiophene]-5-carboxamide](/img/structure/B13135918.png)

